molecular formula C21H26BrN3 B4671175 2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile

2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile

Cat. No. B4671175
M. Wt: 400.4 g/mol
InChI Key: UTTHZVSWTVTXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile, also known as ABP-N, is a synthetic compound that has been widely used in scientific research. It is a nicotinic acetylcholine receptor agonist that has been shown to have potential therapeutic benefits in the treatment of various neurological disorders.

Mechanism of Action

2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile acts as an agonist of the nicotinic acetylcholine receptor, which is a type of receptor found in the brain and other tissues. Activation of this receptor leads to the release of neurotransmitters such as dopamine, which are involved in various neurological processes. 2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile has been shown to enhance cognitive function and improve memory by increasing the release of these neurotransmitters.
Biochemical and Physiological Effects
2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, acetylcholine, and other neurotransmitters, which can improve cognitive function and memory. It has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile in lab experiments is its specificity for the nicotinic acetylcholine receptor. This allows researchers to study the effects of nicotinic receptor activation in a controlled manner. However, one limitation of using 2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile. One area of interest is its potential therapeutic benefits in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential as a cognitive enhancer and its effects on learning and memory. Further research is also needed to determine the optimal dosage and administration of 2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile for therapeutic use.

Scientific Research Applications

2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile has been extensively studied for its potential therapeutic benefits in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to have potential in the treatment of nicotine addiction and as a cognitive enhancer.

properties

IUPAC Name

2-amino-4-(3-bromophenyl)-5-butyl-6-pentylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN3/c1-3-5-7-12-19-17(11-6-4-2)20(18(14-23)21(24)25-19)15-9-8-10-16(22)13-15/h8-10,13H,3-7,11-12H2,1-2H3,(H2,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTHZVSWTVTXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(C(=N1)N)C#N)C2=CC(=CC=C2)Br)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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